

6-Methyl-4-phenylcoumarin CAS number 16299-22-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-4-phenylcoumarin

Cat. No.: B131821

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An In-depth Technical Guide to **6-Methyl-4-phenylcoumarin** (CAS 16299-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Methyl-4-phenylcoumarin** (CAS No. 16299-22-2), a heterocyclic compound belonging to the coumarin family. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from closely related structural analogs to offer valuable insights for researchers. The guide covers the probable synthetic routes, detailed characterization methodologies with expected spectroscopic features, and a thorough exploration of its potential biological activities, with a particular focus on its likely role as a Monoamine Oxidase B (MAO-B) inhibitor. By presenting detailed protocols, comparative data, and mechanistic diagrams, this guide serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development, enabling them to design and execute experiments to further elucidate the properties and therapeutic potential of this compound.

Introduction and Chemical Profile

6-Methyl-4-phenylcoumarin is a synthetic derivative of coumarin (2H-1-benzopyran-2-one), a large class of phenolic substances found in many plants. The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile framework for the development of therapeutic agents with a wide array of biological activities, including anticoagulant, anti-

inflammatory, anticancer, and neuroprotective effects.^[1] The introduction of a methyl group at the 6-position and a phenyl group at the 4-position of the coumarin core is expected to significantly influence its physicochemical properties and biological activity. This compound is noted as an intermediate in the synthesis of other related coumarin derivatives.^[2]

Table 1: Chemical and Physical Properties

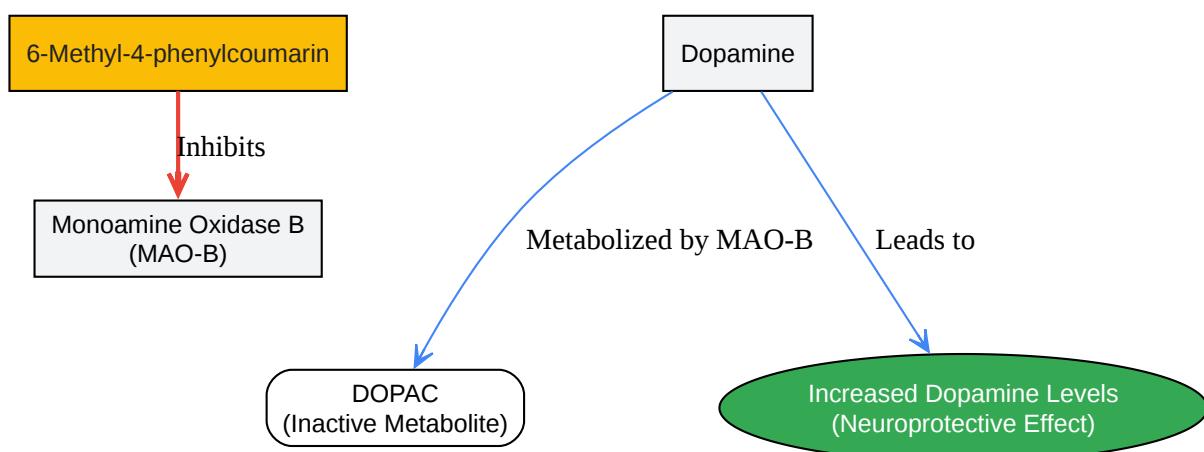
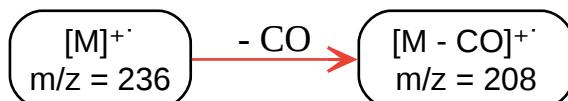
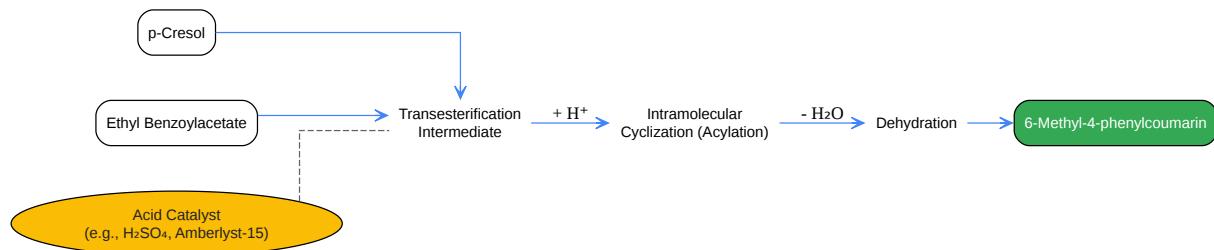
Property	Value	Source
CAS Number	16299-22-2	[2][3]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[2][3]
Molecular Weight	236.27 g/mol	[2][3]
Appearance	Yellow to white solid	[4]
Melting Point	132-134 °C	[2]
Solubility	Soluble in Chloroform	[2]
Storage	-20°C Freezer, Sealed in dry conditions	[2]

Synthesis of 6-Methyl-4-phenylcoumarin

While a specific, peer-reviewed protocol for the synthesis of **6-Methyl-4-phenylcoumarin** is not readily available, its structure lends itself to well-established synthetic methodologies for coumarin derivatives. The Pechmann condensation is a primary route for 4-substituted coumarins.

Proposed Synthesis via Pechmann Condensation

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β -ketoester.^[5] For the synthesis of **6-Methyl-4-phenylcoumarin**, the logical precursors would be p-cresol and ethyl benzoylacetate.



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- To cite this document: BenchChem. [6-Methyl-4-phenylcoumarin CAS number 16299-22-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131821#6-methyl-4-phenylcoumarin-cas-number-16299-22-2]

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